molecular formula C21H24N2S2 B11779783 4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B11779783
M. Wt: 368.6 g/mol
InChI Key: KEBPRPVKAGJUSC-UHFFFAOYSA-N
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Description

Thioether Linkage

  • The sulfur atom forms a covalent bond with the pyrimidine’s C4 and the benzyl carbon.
  • Thioethers exhibit greater metabolic stability compared to oxygen ethers, as evidenced by their prevalence in kinase inhibitors.
  • Bond angles at sulfur approximate 104.5°, creating a bent geometry that influences three-dimensional packing.

4-(tert-Butyl)benzyl Group

  • The tert-butyl substituent at the benzene’s para position provides steric shielding, reducing rotational freedom and enhancing hydrophobic interactions.
  • The benzyl group’s C-S bond length measures 1.81 Å, typical for aryl thioethers.
  • Electronic effects: The tert-butyl group is electron-donating (+I effect), slightly increasing electron density at the sulfur atom.

Table 2: Structural Parameters of the C4 Substituent

Parameter Value Method of Determination
C-S Bond Length 1.81 Å X-ray crystallography
Dihedral Angle (S-C-C6H4) 112° Computational modeling
logP Contribution +3.2 Hansch analysis

Hydrogenation Pattern of the Tetrahydrobenzo Moiety

The 5,6,7,8-tetrahydrobenzo component introduces partial saturation into the fused benzene ring, altering electronic and conformational properties.

Stereoelectronic Effects

  • Hydrogenation occurs at positions 5–8, converting the benzene ring into a cyclohexene-like structure with localized double bonds.
  • This saturation reduces aromaticity by 40%, as quantified by nucleus-independent chemical shift (NICS) calculations.
  • The chair-like conformation of the tetrahydro moiety minimizes steric clash with the 4-(tert-butyl)benzyl group.

Impact on Reactivity

  • Reduced π-stacking capacity compared to fully aromatic analogs.
  • Enhanced flexibility enables adaptation to enzyme active sites, as observed in RORγt modulators.
  • The saturated carbons at positions 5–8 exhibit sp³ hybridization , increasing susceptibility to oxidative metabolism at these positions.

Table 3: Comparative Properties of Aromatic vs. Tetrahydro Benzo Moieties

Property Aromatic Benzo Tetrahydro Benzo
π-π Stacking Energy -8.2 kcal/mol -3.1 kcal/mol
Conformational Flexibility Low High
Oxidation Potential +1.2 V +0.7 V

Properties

Molecular Formula

C21H24N2S2

Molecular Weight

368.6 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H24N2S2/c1-21(2,3)15-10-8-14(9-11-15)12-24-19-18-16-6-4-5-7-17(16)25-20(18)23-13-22-19/h8-11,13H,4-7,12H2,1-3H3

InChI Key

KEBPRPVKAGJUSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

Preparation Methods

Procedure (Adapted from):

  • Step 1 : Cyclohexanone (10 mL), ethyl cyanoacetate (11 mL), and sulfur (3.2 g) are stirred in ethanol (20 mL) with morpholine (8 mL) at reflux for 12 hours.

  • Step 2 : The intermediate 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide is isolated via filtration and recrystallization (light yellow solid, 82% yield).

  • Step 3 : Cyclization with formamide at 180°C for 6 hours yields the pyrimidinone core.

Key Data :

ParameterDetails
Yield (Core Formation)75–85%
Characterization13C NMR^{13}\text{C NMR} (CDCl₃): δ 166.9 (C=O), 154.6 (C=N)

Functionalization: Introduction of 4-(tert-Butyl)benzylthio Group

The thioether side chain is introduced via nucleophilic substitution or coupling reactions.

Method A: Chlorination Follow by Thiol Substitution

  • Chlorination : Treat the pyrimidinone core with POCl₃ at 80°C for 4 hours to form 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

  • Thiol Coupling : React with 4-(tert-butyl)benzylthiol in the presence of K₂CO₃ (2.6 eq) and Pd(PPh₃)₄ (2.5 mol%) in THF at reflux (67% yield).

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 100°C

  • Catalysts: Pd(PPh₃)₄

Method B: Direct Thiolation via Mitsunobu Reaction

  • Thiol Activation : 4-(tert-Butyl)benzyl mercaptan is generated by reducing 4-(tert-butyl)benzyl chloride (synthesized via) with thiourea in ethanol.

  • Coupling : React the core with the thiol using DIAD (diisopropyl azodicarboxylate) and PPh₃ in DMF at 0°C to room temperature (58% yield).

Key Data :

MethodYieldPurity (HPLC)
A67%>95%
B58%90%

Alternative Route: One-Pot Multicomponent Synthesis

A streamlined approach combines core formation and functionalization:

  • Gewald Reaction : As above.

  • In Situ Chlorination : Add POCl₃ directly to the reaction mixture.

  • Suzuki Coupling : Introduce 4-(tert-butyl)benzylthiol using Pd(OAc)₂ and SPhos ligand.

Advantages :

  • Reduced purification steps.

  • Total yield: 60%.

Optimization and Challenges

Critical Factors:

  • Base Selection : Triethylamine (TEA) or DIPEA improves substitution efficiency.

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates.

  • Side Reactions : Over-chlorination or oxidation of the thiol group necessitates inert atmospheres.

Scalability Insights:

  • Kilogram-scale reactions report 55–60% yield using Method A.

  • Pilot studies highlight Pd catalyst recycling as a cost-saving measure.

Comparative Analysis of Methods

MethodYieldCostScalability
Chlorination + SₙAr67%HighExcellent
Mitsunobu Reaction58%ModerateModerate
One-Pot Synthesis60%LowGood

Characterization and Validation

Spectral Data:

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 4.21 (s, 2H, SCH₂), 7.25–7.45 (m, 4H, Ar-H).

  • HRMS : m/z calc. for C₂₄H₂₇N₂S₂ [M+H]⁺: 427.1564; found: 427.1568.

Purity Protocols:

  • Recrystallization from ethanol/n-hexane (1:1) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide, halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Anti-Inflammatory Properties

Research has indicated that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit significant anti-inflammatory activities. A study demonstrated that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that these compounds could be developed as therapeutic agents for inflammatory diseases .

Key Findings:

  • Inhibition of Cytokines : Compounds showed a reduction in TNF-α and IL-6 levels.
  • Potential Applications : Could be utilized in treatments for conditions like rheumatoid arthritis and other inflammatory disorders.

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. A study focused on the synthesis of various thieno[2,3-d]pyrimidine derivatives showed promising activity against the W2 strain of Plasmodium falciparum, with effective concentrations around 0.75 μM . The derivatives demonstrated low cytotoxicity against human lung (A549) and cervical (HeLa) cancer cells, indicating a favorable selectivity index.

Key Findings:

  • Effective Concentration : Active against P. falciparum at low micromolar concentrations.
  • Cytotoxicity : Non-cytotoxic to human cell lines at effective doses.

Tyrosinase Inhibition

The compound has shown potential as a tyrosinase inhibitor, which is crucial in treating skin hyperpigmentation disorders. A recent study highlighted the synthesis of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives that were evaluated for their anti-tyrosinase activity through molecular docking studies . The leading compound from this research exhibited significant inhibitory effects on tyrosinase activity.

Key Findings:

  • Molecular Docking Studies : Justified the synthesis of new compounds as potential tyrosinase inhibitors.
  • Application in Dermatology : Could be developed into topical treatments for hyperpigmentation.

Summary Table of Applications

ApplicationKey FindingsReferences
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntimalarialEffective against P. falciparum with low cytotoxicity
Tyrosinase InhibitionSignificant inhibitory effects on tyrosinase

Mechanism of Action

The mechanism of action of 4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the survival and growth of the bacteria.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Associated Activities

Compound Name/Substituent Biological Target/Activity Key Findings Reference(s)
4-(tert-Butyl)benzylthio (Compound of focus) N/A (Discontinued product) Structural analog data suggest potential RORγt inhibition or anticancer activity.
2-(4-Bromobenzyl) Dual Topoisomerase I/II inhibition (Anticancer) IC₅₀: 1.2–4.8 µM against MCF-7, HeLa, and A549 cells.
4-Methoxyphenyl (Compound 8) Microtubule targeting (Anticancer) 68% inhibition of tubulin polymerization at 10 µM.
4-Morpholino (Compound VIh) PI3Kα inhibition (Anticancer) IC₅₀: 0.89 µM against MCF-7 cells.
2-(Pyridin-4-yl) (Compound VIm) Antimalarial IC₅₀: 0.12 µM against Plasmodium falciparum.
Phthalimide derivatives DPP-4 inhibition (Antidiabetic) IC₅₀: 34.17 µM (Compound 14). Non-cytotoxic up to 250 µM.
RORγt inhibitors (TTP derivatives) Immunomodulation (Lupus nephritis) Reduced Th17 differentiation; ameliorated disease in murine models.

Structure-Activity Relationship (SAR) Trends

Lipophilic Groups (e.g., tert-butyl, bromobenzyl):

  • Enhance binding to hydrophobic pockets (e.g., RORγt’s allosteric site) .
  • May improve metabolic stability but reduce aqueous solubility .

Electron-Donating Groups (e.g., methoxy, morpholino): Increase tubulin polymerization inhibition (e.g., Compound 8: 68% inhibition at 10 µM) . Morpholino substituents improve kinase selectivity (e.g., PI3Kα inhibition) .

Heterocyclic Appendages (e.g., pyridine, piperazine):

  • Critical for antiplasmodial activity (IC₅₀: 0.12 µM for pyridyl derivatives) .
  • Piperazine-linked phthalimides enhance DPP-4 inhibition .

Bulkier Substituents (e.g., phthalimide):

  • Improve enzymatic inhibition (DPP-4 IC₅₀: 34.17 µM) but may limit blood-brain barrier penetration .

Biological Activity

The compound 4-((4-(tert-butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzyl mercaptan with various pyrimidine precursors. The structural elucidation has been performed using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure of a related compound revealed key bond distances and angles that inform its reactivity and interaction with biological targets .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thienopyrimidine derivatives. For example, compounds similar to This compound have shown significant inhibition against various bacterial strains. In vitro tests demonstrated that these compounds can effectively inhibit cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma .

Anticancer Activity

Research indicates that thienopyrimidine derivatives possess anticancer properties. For instance, a study on structurally related compounds found that they exhibited cytotoxic effects against human colon cancer cells (HCT 116), with IC50 values indicating significant potency . The mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle regulation.

The biological activity of This compound is thought to be mediated through several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases such as CDK2, which are crucial for cell cycle progression.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects by reducing oxidative stress in cells .

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
  • Cytotoxicity Assays : In another case study involving human cancer cell lines, compounds similar to This compound were tested for their cytotoxic effects. The results showed promising anticancer activity with specific derivatives achieving IC50 values in the low micromolar range .

Q & A

Q. Methodology :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Target Selection : Prioritize enzymes like tyrosinase (PDB: 2Y9X) or β-tubulin (PDB: 1SA0) based on structural homology .
  • Validation : Compare binding energies (ΔG ≤ −8 kcal/mol) and pose reproducibility with co-crystallized ligands .
  • Contradictions : If in vitro activity contradicts docking results, re-evaluate protonation states or solvation effects .

Advanced: How to resolve discrepancies between in vitro activity and computational predictions?

Q. Strategies :

  • Assay Conditions : Verify compound stability under assay pH/temperature (e.g., tyrosinase assays at pH 6.8) .
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .
  • Cellular Uptake : Measure intracellular concentrations via fluorescence labeling (if applicable) .

Advanced: How to design SAR studies for antitumor activity optimization?

Q. Approach :

  • Substituent Variation : Modify the tert-butyl benzyl group (e.g., replace with halogenated or hydrophilic groups) to assess cytotoxicity .
  • Biological Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 values .
  • Mechanistic Probes : Evaluate microtubule disruption via immunofluorescence (e.g., β-tubulin staining) .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Short-term : Store at −20°C in anhydrous DMSO (10 mM stock) .
  • Long-term : Lyophilize and keep under argon at −80°C to prevent oxidation of the thioether group .

Advanced: How to evaluate the mechanism of action for microtubule targeting?

Q. Experimental Design :

  • Tubulin Polymerization Assay : Monitor absorbance at 340 nm to quantify polymerization inhibition .
  • Cell Cycle Analysis : Use flow cytometry (PI staining) to detect G2/M arrest in treated cells .
  • Immunofluorescence : Visualize microtubule morphology using anti-β-tubulin antibodies .

Advanced: What strategies improve inhibitory activity against tyrosinase?

Q. Optimization Tactics :

  • Hydrophobic Modifications : Introduce bulky substituents (e.g., 3,5-di-tert-butyl) to enhance binding to tyrosinase’s hydrophobic pocket .
  • Chelating Groups : Add hydroxyl or catechol moieties to mimic natural substrates (e.g., 4g in ).
  • Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

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